2,2-Dimethyltetrahydropyran-4-one

Description

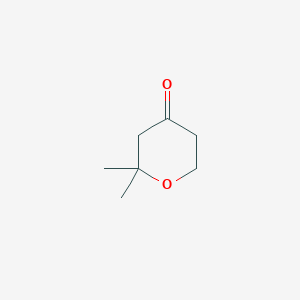

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dimethyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMNOXJVRHGUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365056 | |

| Record name | 2,2-Dimethyltetrahydropyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-16-7 | |

| Record name | 2,2-Dimethyltetrahydropyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyltetrahydropyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethyltetrahydropyran 4 One and Its Analogs

Established Synthetic Pathways to 2,2-Dimethyltetrahydropyran-4-one

Cyclization Reactions for Tetrahydropyranone Formation

The direct cyclization of acyclic precursors is a fundamental approach for constructing the tetrahydropyranone core. One established method for the synthesis of this compound involves the acid-catalyzed cyclization of an unsaturated alcohol. Specifically, 2-methyl-5-hexene-3-yn-2-ol can be converted to this compound in the presence of aqueous sulfuric acid and mercury bisulfate. google.comgoogle.com This reaction proceeds by heating the mixture, followed by neutralization and extraction to yield the desired product. google.comgoogle.com The yield for this transformation has been reported to be as high as 85%. google.comgoogle.com

A patent describes a procedure where 2-methyl-5-hexene-3-yn-2-ol is heated to 95°C in the presence of 15% aqueous sulfuric acid and mercury bisulfate for 10 hours to achieve an 85% yield of this compound. google.com Another variation using 5% aqueous sulfuric acid and a reaction time of 14 hours at the same temperature also resulted in an 85% yield. google.com

Hydrogenation Strategies for Dihydro-Tetrahydropyranone Precursors

Another common strategy for the synthesis of this compound is the hydrogenation of a corresponding unsaturated precursor, such as 2,3-dihydro-2,2-dimethylpyran-4-one. This method involves the reduction of the double bond within the dihydropyranone ring to afford the saturated tetrahydropyranone. A typical procedure utilizes a palladium-on-charcoal catalyst in an ethanol (B145695) solvent under a hydrogen atmosphere. chemicalbook.com This catalytic hydrogenation is generally efficient, providing good yields of the target compound. For instance, a 74% yield of this compound has been reported using 10% palladium-on-charcoal with a reaction time of 6 hours. chemicalbook.com

| Precursor | Catalyst | Solvent | Reaction Time | Yield |

| 2,3-Dihydro-2,2-dimethylpyran-4-one | 10% Palladium-on-charcoal | Ethanol | 6 hours | 74% chemicalbook.com |

Isomerization Reactions in this compound Synthesis

Isomerization reactions can also play a role in the synthesis of tetrahydropyranone derivatives, although they are less commonly reported as a direct final step for this compound itself. In some multi-step synthetic routes, isomerization of intermediates may occur to achieve the desired substitution pattern and stereochemistry. For example, in the synthesis of complex polysubstituted tetrahydropyridines, a slow isomerization of a 3,4,5,6-tetrahydropyridine to a 1,4,5,6-tetrahydropyridine has been observed over several months. nih.gov While this example is from a different heterocyclic system, it highlights the potential for isomerization to be a key transformation in the formation of stable heterocyclic rings.

Advanced and Stereoselective Syntheses of Substituted Tetrahydropyranones

Prins Cyclization for Substituted Tetrahydropyran-4-ones

The Prins cyclization is a powerful and versatile acid-catalyzed reaction between an alkene and an aldehyde, which has been extensively developed for the stereoselective synthesis of substituted tetrahydropyrans. beilstein-journals.orgnih.gov This reaction proceeds through an oxocarbenium ion intermediate, and its intramolecular variant is particularly useful for constructing the tetrahydropyran (B127337) ring. nih.govnih.gov The stereochemical outcome of the Prins cyclization can often be controlled by the choice of catalyst and reaction conditions, making it a valuable tool for the synthesis of complex natural products containing the tetrahydropyran motif. beilstein-journals.org

Recent advancements have focused on the development of highly diastereoselective Prins cyclizations. For example, the reaction of 3-bromobut-3-en-1-ols with aldehydes at low temperatures can produce 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. nih.gov The mechanism involves the formation of a stable six-membered chair-like tetrahydropyranyl carbocation. nih.gov Various Lewis and Brønsted acids, such as InCl₃, SnCl₄, and triflic acid, have been employed to catalyze the Prins cyclization, leading to a diverse range of substituted tetrahydropyrans. nih.govbeilstein-journals.org

| Reactants | Catalyst | Key Feature |

| Homoallylic alcohols and aldehydes | Phosphomolybdic acid in water | All cis-selectivity organic-chemistry.org |

| Hydroxy-substituted silyl (B83357) enol ether and aldehyde | Lewis acid | Forms cis-2,6-disubstituted tetrahydropyran-4-one nih.gov |

| Unsaturated enol ether | Brønsted superacid | Highly diastereoselective formation of cis-2,6-disubstituted 4-methylenetetrahydropyran nih.gov |

| 3-Bromobut-3-en-1-ols and aldehydes | - | Excellent diastereoselectivity at -35 °C nih.gov |

Condensation Reactions in Tetrahydropyranone Synthesis

Condensation reactions are another important class of reactions for the synthesis of tetrahydropyranone frameworks. These reactions often involve the formation of a key carbon-carbon bond followed by cyclization. For instance, a tandem Claisen-Schmidt condensation followed by a reductive intramolecular cyclization has been utilized to produce tetrahydroquinolines, a strategy that could be conceptually adapted for tetrahydropyranone synthesis. osti.gov

In the context of tetrahydropyranone synthesis, an intramolecular aldol (B89426) condensation of a β-hydroxyenone can lead to the formation of hexahydro-6H-isochromen-6-ones with high diastereoselectivity. chemicalbook.com Furthermore, multicomponent condensation reactions have been employed for the synthesis of highly functionalized tetrahydropyridinethiolates, demonstrating the power of condensation strategies in building complex heterocyclic systems. researchgate.net The enamination of 2-methyl-4-pyrones with DMF-DMA represents another condensation-based approach to functionalized pyran structures. nih.gov

| Reaction Type | Reactants | Key Outcome |

| Intramolecular aldol condensation | β-Hydroxyenones | Highly diastereoselective formation of hexahydro-6H-isochromen-6-ones chemicalbook.com |

| Claisen-Schmidt condensation/reductive cyclization | 2-Nitrobenzaldehyde and acetophenone | Synthesis of tetrahydroquinolines osti.gov |

| Multicomponent cyclocondensation | Meldrum's acid, 2-chlorobenzaldehyde, and N-(4-bromophenyl)-3-amino-3-thioxopropanamide | Formation of functionalized tetrahydropyridinethiolates researchgate.net |

| Enamination | 2-Methyl-4-pyrones and DMF-DMA | Synthesis of conjugated 4-pyrone derivatives nih.gov |

Hydroalkoxylation Approaches to Polysubstituted Tetrahydropyrans

A prominent and atom-economical method for synthesizing polysubstituted tetrahydropyrans is through the intramolecular hydroalkoxylation of silylated alkenols. This acid-mediated cyclization has proven effective for creating highly substituted THP rings with excellent diastereoselectivity. chemicalbook.comnih.gov

The use of p-toluenesulfonic acid (p-TsOH) as a reagent has been shown to efficiently yield these complex structures. chemicalbook.comnih.gov The reaction proceeds via an acid-catalyzed cyclization of vinylsilyl alcohols, and notably, allows for the formation of quaternary centers adjacent to the oxygen atom within the tetrahydropyran ring. chemicalbook.com The stereochemical outcome is highly selective, particularly when the substituent at the 3-position of the developing THP ring is an alkyl or aryl group, leading to the anti product relative to the silyl group. This selectivity is attributed to the avoidance of unfavorable 1,3-diaxial interactions in the transition state. chemicalbook.com

The general procedure involves adding a solution of the silylated alkenol to a solution of the acid (e.g., p-TsOH) in a dry solvent like dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (N₂). The reaction mixture is stirred for a specified time and then quenched with a saturated sodium bicarbonate (NaHCO₃) solution. Standard workup and purification by flash chromatography yield the desired polysubstituted tetrahydropyran. chemicalbook.com

Table 1: Examples of Acid-Catalyzed Hydroalkoxylation of Silylated Alkenols

| Starting Alkenol | Acid Catalyst | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| (E)-5-(phenyldimethylsilyl)hex-4-en-1-ol | p-TsOH | 2-methyl-6-(phenyldimethylsilyl)methyl-tetrahydropyran | >95:5 | 85 |

| (Z)-5-(phenyldimethylsilyl)hex-4-en-1-ol | p-TsOH | 2-methyl-6-(phenyldimethylsilyl)methyl-tetrahydropyran | >95:5 | 80 |

| (E)-3-methyl-5-(phenyldimethylsilyl)hex-4-en-1-ol | p-TsOH | 2,4-dimethyl-6-(phenyldimethylsilyl)methyl-tetrahydropyran | >95:5 | 75 |

Data compiled from experimental findings in related research.

Methyl Group Insertion for Stereodefined Tetrahydropyran Derivatives

A unique and highly stereoselective method for the synthesis of 2,6-syn-dimethyl-tetrahydropyran derivatives involves the insertion of a methyl group. This methodology is particularly significant for the synthesis of segments of marine polycyclic ethers. The reaction utilizes the treatment of a 6-methyl-tetrahydropyran derivative, which possesses a 1'-mesyloxy group in the C2-side chain, with trimethylaluminum (B3029685) (Me₃Al).

This process facilitates a stereoselective insertion of a methyl group at the C2-position. The proposed mechanism involves the removal of the mesyloxy group, followed by a 1,2-hydride shift, and finally, a stereoselective insertion of a methyl group into the resulting oxonium ion. The methyl group preferentially attacks from the α-axial side to proceed through a chair-form transition state, which ultimately yields the 2,6-syn-dimethyl-tetrahydropyran derivative. This approach has been demonstrated to be effective in both monocyclic and bicyclic ether systems.

For instance, the treatment of a 6-methyl-tetrahydropyran-1'-mesylate with Me₃Al leads to the desired 2,6-syn-dimethyl-tetrahydropyran with high stereoselectivity.

Table 2: Stereoselective Methyl Group Insertion

| Substrate | Reagent | Product | Stereoselectivity | Yield (%) |

| 6-methyl-tetrahydropyran-1'-mesylate | Me₃Al | 2,6-syn-dimethyl-tetrahydropyran | 17:1 | 82 |

Data represents findings from targeted synthetic studies.

Tandem Cycloaddition/Ozonolysis for Acetallic Tetrahydropyrans

A plausible, though not explicitly documented as a named tandem reaction, synthetic route to acetallic tetrahydropyrans can be envisioned through a tandem cycloaddition/ozonolysis sequence. This approach would leverage the power of cycloaddition reactions to construct a dihydropyran ring with a strategically placed exocyclic double bond, which is then cleaved via ozonolysis to generate the desired acetal (B89532) functionality.

A potential pathway involves an initial hetero-Diels-Alder reaction ([4+2] cycloaddition) between a diene and an α,β-unsaturated carbonyl compound to form a dihydropyran ring. If the dienophile is chosen appropriately to contain an exocyclic double bond, or if such a bond is introduced subsequently, ozonolysis can be employed for its cleavage.

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds to form carbonyl compounds. byjus.com When an exocyclic double bond on a cyclic ether is subjected to ozonolysis, the ring is opened to form a dicarbonyl compound. However, if the ozonolysis is performed in an alcohol solvent, such as methanol (B129727), the intermediate carbonyl oxide can be trapped to form an α-hydroperoxide of an ether, which can then lead to an acetal upon workup. msu.edu

A hypothetical reaction scheme is presented below:

Scheme 1: Proposed Tandem Cycloaddition/Ozonolysis for Acetallic Tetrahydropyrans

Hetero-Diels-Alder Cycloaddition: A suitable diene reacts with a dienophile containing an exocyclic double bond to form a dihydropyran derivative.

Ozonolysis: The resulting dihydropyran is treated with ozone (O₃) in methanol (MeOH) at low temperature, followed by a reductive workup (e.g., with dimethyl sulfide, Me₂S) to yield the acetallic tetrahydropyran.

While a dedicated named reaction for this specific transformation is not readily found in the literature, the individual steps are well-established synthetic procedures, making this a viable strategy for the construction of acetallic tetrahydropyrans.

Synthesis of Key Intermediates for this compound Derivatives

The parent compound, this compound, serves as a crucial starting material for a variety of derivatives. Its synthesis can be achieved through the hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one. This reaction is typically carried out using a palladium-on-charcoal catalyst in an ethanol solvent under a hydrogen atmosphere, affording the target ketone in good yield. chemicalbook.com

From this key ketone, a range of important intermediates can be prepared, enabling the synthesis of diverse derivatives.

Synthesis of 4-Hydroxy Derivatives:

The 4-hydroxy derivative can be synthesized by reacting this compound with an organolithium reagent. For example, the reaction with the organolithium derivative of 3-bromo-5-fluorophenyl 2-naphthyl ether yields 4-[5-fluoro-3-(naphth-2-yloxy)phenyl]-4-hydroxy-2,2-dimethyltetrahydropyran. chemicalbook.com

Synthesis of 4-Amino Derivatives:

4-Amino derivatives are also accessible from this compound. A two-step sequence involves the reaction with aqueous methanamine to form a Schiff base, which is subsequently reduced with sodium borohydride (B1222165) to yield N,2,2-trimethyltetrahydro-2H-pyran-4-amine.

Table 3: Synthesis of Key Intermediates from this compound

| Derivative | Synthetic Method | Reagents | Yield (%) |

| This compound | Hydrogenation | 2,3-dihydro-2,2-dimethylpyran-4-one, H₂, 10% Pd/C, EtOH | 74 |

| 4-Hydroxy Derivative | Organolithium Addition | This compound, organolithium reagent | 68 |

| 4-Amino Derivative | Reductive Amination | This compound, aq. CH₃NH₂, NaBH₄ | - |

Yields are based on reported experimental data where available.

Chemical Transformations and Derivatization of 2,2 Dimethyltetrahydropyran 4 One

Carbonyl Reactivity and Functional Group Interconversions

The carbonyl group at the C4 position of 2,2-dimethyltetrahydropyran-4-one is a key site for a variety of chemical transformations, allowing for a wide range of functional group interconversions. The reactivity of this ketone is influenced by the adjacent gem-dimethyl group and the ether linkage within the tetrahydropyran (B127337) ring.

One fundamental reaction is the reduction of the carbonyl group. For instance, hydrogenation using a palladium-on-charcoal catalyst in ethanol (B145695) can reduce this compound to the corresponding alcohol, 2,2-dimethyltetrahydropyran-4-ol. chemicalbook.com Another example involves the reaction with aqueous methanamine, followed by reduction of the resulting Schiff base with sodium tetrahydridoborate, to yield N,2,2-trimethyltetrahydro-2H-pyran-4-amine. researchgate.net

The ketone can also undergo oxidation. Although specific examples for this compound are not detailed in the provided search results, analogous tetrahydropyranones can be oxidized. For instance, the oxidation of the related 2,2-dimethyltetrahydro-4-formaldehyde using reagents like potassium permanganate (B83412) yields 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. google.com

Furthermore, the carbonyl group can participate in reactions that lead to the formation of new carbon-carbon bonds. A notable example is the Darzen reaction, where this compound reacts with ethyl chloroacetate (B1199739) in the presence of a base like sodium amide or sodium ethoxide to form an epoxide, specifically 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid, ethyl ester. google.com

Nucleophilic and Electrophilic Reactions Involving the Tetrahydropyranone Ring

Reactions with Organometallic Reagents

Organometallic reagents, being strong nucleophiles, readily attack the electrophilic carbonyl carbon of this compound. libretexts.org These reactions are fundamental for creating new carbon-carbon bonds and introducing a variety of substituents onto the tetrahydropyran scaffold.

A common class of organometallic reagents used is organolithium reagents. msu.edu For example, the reaction of an organolithium derivative of 3-bromo-5-fluorophenyl 2-naphthyl ether with this compound results in the formation of 4-[5-fluoro-3-(naphth-2-yloxy)phenyl]-4-hydroxy-2,2-dimethyltetrahydropyran. chemicalbook.com This addition reaction transforms the ketone into a tertiary alcohol.

Grignard reagents, with the general formula RMgX, are also potent nucleophiles that react with ketones like this compound. libretexts.orgyoutube.com While a specific example with this particular ketone is not provided in the search results, the general reactivity pattern involves the alkyl or aryl group of the Grignard reagent adding to the carbonyl carbon, followed by protonation to yield a tertiary alcohol. libretexts.org

It is important to note that these reactions must be carried out under anhydrous conditions, as organometallic reagents are highly reactive towards protic solvents like water. libretexts.org The choice of solvent is also crucial, with ethers like diethyl ether or tetrahydrofuran (B95107) often being used to stabilize the organometallic reagent. libretexts.org

Spiro Compound Formation from this compound

Spiro compounds, characterized by two rings sharing a single atom, can be synthesized from this compound. youtube.com One approach to forming a spirocyclic system involves a Darzen reaction. When this compound is treated with ethyl chloroacetate in the presence of a base such as sodium amide, sodium ethoxide, or sodium methoxide, a spiro epoxide is formed. google.com The product of this reaction is 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acid, ethyl ester. google.com This transformation highlights the utility of the carbonyl group in constructing more complex molecular architectures.

Another potential route to spiro compounds involves cycloaddition reactions. For instance, the [3+3] cycloaddition of an azomethine ylide, generated in situ from 4-aminopyrazolone and benzaldehyde, with 2-indolylmethanols can produce spiro[pyrazolone–pyridoindole] scaffolds. rsc.org While not a direct reaction of this compound, this illustrates a strategy that could potentially be adapted.

Derivatization Strategies for Expanding Molecular Diversity

Formation of Hydrazone Derivatives of this compound

The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of hydrazones. nih.govresearchgate.net This reaction involves the condensation of the carbonyl group with the amino group of the hydrazine, resulting in a compound containing the C=N-N functional group.

Hydrazones are a versatile class of compounds with a wide range of reported biological activities, including anticonvulsant, antidepressant, analgesic, and antimicrobial properties. nih.govresearchgate.net The synthesis of hydrazones from this compound would involve reacting the ketone with a suitable hydrazine, often in a solvent like ethanol or glacial acetic acid, sometimes with heating. researchgate.net The resulting hydrazone can be further modified, for example, by reduction of the C=N bond to form a substituted hydrazine. researchgate.net

Amine-Functionalized Tetrahydropyran Derivatives

Amine-functionalized derivatives of this compound can be synthesized through various methods, primarily involving the transformation of the carbonyl group. A prominent method is reductive amination.

In one documented procedure, this compound is reacted with aqueous methanamine to form an intermediate Schiff base. researchgate.net This imine is then reduced in situ with a reducing agent like sodium tetrahydridoborate to yield the corresponding secondary amine, N,2,2-trimethyltetrahydro-2H-pyran-4-amine. researchgate.net This amine can be further derivatized, for instance, by cyanoethylation with acrylonitrile, followed by reduction with lithium tetrahydridoaluminate to produce a diamine. researchgate.net

The table below summarizes the synthesis of an amine-functionalized derivative:

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| This compound | Aqueous Methanamine | Sodium Tetrahydridoborate | N,2,2-Trimethyltetrahydro-2H-pyran-4-amine researchgate.net |

Carboxylic Acid Derivatives of this compound

The transformation of this compound into its corresponding carboxylic acid derivatives represents a significant synthetic pathway, yielding valuable intermediates for various applications. The ketone moiety at the C-4 position serves as a key functional group for derivatization into a carboxylic acid, typically through multi-step sequences.

A more efficient method involves the oxidation of an aldehyde intermediate. google.comgoogle.com Specifically, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde can be oxidized to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid using a strong oxidizing agent like potassium permanganate in an aqueous solution. google.comgoogle.com This reaction proceeds at room temperature and, following workup and acidification, produces the desired carboxylic acid as a white solid in high yields. google.comgoogle.com

Detailed findings from the oxidation of the aldehyde intermediate are presented below.

Research Findings: Oxidation to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Table 1: Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid via Oxidation

| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Source(s) |

|---|---|---|---|---|---|

| 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde | Potassium permanganate, Water | Room temperature, 12 hours | 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid | 94 | google.comgoogle.com |

| 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde | Potassium permanganate, Water | Room temperature, 13 hours | 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid | 92 | google.comgoogle.com |

The resulting compound, 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, is a stable derivative that can be used in further synthetic elaborations. nih.gov Its utility as a building block is demonstrated in the synthesis of more complex molecules, such as indole (B1671886) derivatives used in pharmaceutical research. chemicalbook.com

Spectroscopic and Computational Characterization of 2,2 Dimethyltetrahydropyran 4 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., IR, NMR)

Spectroscopy is a powerful analytical tool for determining the structure of chemical compounds by studying the interaction of matter with electromagnetic radiation. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide unique information about a molecule's functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making it possible to identify their presence. For 2,2-dimethyltetrahydropyran-4-one, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group.

Interactive Table 1: Key IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. While a dedicated spectrum for the parent compound is not detailed in the available literature, analysis of closely related derivatives provides significant insight into the expected signals for the this compound core. For instance, the ¹H NMR spectrum of a derivative would show distinct signals for the gem-dimethyl protons, the methylene protons adjacent to the carbonyl and the ether oxygen, and the protons on the carbon backbone.

Computational Chemistry Applications

Computational chemistry utilizes computer simulations to predict and analyze molecular structures and properties. These methods complement experimental data by providing insights into molecular behavior at an atomic level, which can be difficult to observe directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and properties of molecules. For tetrahydropyran (B127337) (THP), the parent ring system of this compound, DFT calculations have been instrumental in determining the relative energies of its various conformations. acs.orgresearchgate.net

Research has shown that the "chair" conformation is the most stable, or lowest energy, form of the tetrahydropyran ring. acs.orgresearchgate.net Other, higher-energy conformations include the "boat" and "twist" forms. By calculating the energy differences between these conformers, DFT can predict the conformational landscape of THP derivatives. acs.orgresearchgate.net These calculations often employ various functionals (e.g., B3LYP, B3PW91) and basis sets to achieve high accuracy. acs.orgresearchgate.net The transition state between the chair and twist conformations has been calculated to be approximately 11 kcal/mol higher in energy than the stable chair form. acs.orgresearchgate.net

Interactive Table 2: Calculated Relative Energies of Tetrahydropyran Conformers using DFT

| Conformer | Method | Calculated Energy Difference (ΔE, kcal/mol) | Reference |

|---|---|---|---|

| 2,5-Twist | B3LYP | 5.84 - 5.95 | acs.orgresearchgate.net |

| 1,4-Boat | B3LYP | 6.23 - 6.46 | acs.orgresearchgate.net |

| 2,5-Twist | pBP | 6.04 - 6.12 | acs.orgresearchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique that examines the electronic wavefunction to provide a localized, Lewis-like description of chemical bonding. taylorandfrancis.comq-chem.com It translates the complex, delocalized molecular orbitals into intuitive concepts like bonds, lone pairs, and intermolecular interactions. taylorandfrancis.comq-chem.com

For tetrahydropyran derivatives, NBO analysis is used to investigate hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. taylorandfrancis.comvjol.info.vn For example, an NBO analysis can quantify the interaction between a lone pair on the ether oxygen atom and the antibonding orbitals (σ*) of adjacent carbon-carbon or carbon-hydrogen bonds. nih.gov The strength of these interactions is expressed as a second-order perturbation stabilization energy, E(2). taylorandfrancis.comvjol.info.vn These analyses are crucial for understanding the influence of substituents on the electronic structure and reactivity of the molecule. nih.gov

Interactive Table 3: Information Derived from NBO Analysis

| NBO Output | Description | Significance |

|---|---|---|

| Natural Atomic Charges | Provides the charge distribution on each atom. | Helps in understanding electrostatic potential and reactive sites. |

| Hybridization | Describes the mixing of atomic orbitals to form bonds. | Relates to bond angles and molecular geometry. |

| Donor-Acceptor Interactions | Identifies delocalization of electron density between filled and empty orbitals. | Explains stabilizing effects like hyperconjugation. |

Molecular Dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. mdpi.com In the context of drug discovery and molecular biology, MD simulations are invaluable for studying how a ligand, such as a tetrahydropyran derivative, interacts with a biological target, typically a protein receptor. emerging-researchers.orgnih.gov

The process involves placing the ligand and receptor in a simulated environment (often including water to mimic biological conditions) and calculating the forces between atoms to model their dynamic behavior. nih.gov These simulations can predict the preferred binding pose of a ligand in a receptor's active site, the stability of the resulting complex, and the key intermolecular interactions (like hydrogen bonds) that govern the binding process. mdpi.comemerging-researchers.org By analyzing the trajectory of the simulation, researchers can gain atomic-level insights into the ligand-receptor binding mechanism, which is critical for designing more effective therapeutic agents. nih.gov

Applications of 2,2 Dimethyltetrahydropyran 4 One in Specialized Chemical Research Fields

Role as a Versatile Building Block in Complex Organic Synthesis

2,2-Dimethyltetrahydropyran-4-one serves as a key intermediate in the creation of more elaborate molecular architectures, particularly in the realm of fused heterocyclic systems. Its ketone functionality allows for a range of chemical transformations, making it a versatile precursor in multi-step syntheses.

One notable application is in the Knoevenagel condensation reaction. For instance, the reaction of this compound with ethyl cyanoacetate (B8463686) is a crucial step in the synthesis of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) positive allosteric modulators. acs.orgnih.gov This initial reaction creates a pivotal α,β-unsaturated carbonyl and nitrile-containing intermediate, which is then subjected to further modifications, including Grignard reactions and reductions, to build the final complex molecule. acs.orgnih.gov

Furthermore, this pyranone is utilized in the construction of fused ring systems. Research has demonstrated its use in synthesizing 3-oxopyrano[3,4-c]pyridines. scispace.com This is achieved by first acylating the enamine of this compound, followed by cyclization with cyanoacetamide. scispace.com Similarly, it has been employed as a starting material for the synthesis of novel fused pyrano[4,3-b]thieno(furo)-pyridine derivatives. researchgate.netresearchgate.net These complex syntheses highlight the compound's utility in generating diverse heterocyclic libraries for further investigation. A patent also describes its use in the preparation of aryl hydrocarbon receptor (AHR) agonists, showcasing its role in creating specific, functional molecules. google.com

The following table summarizes some of the complex structures synthesized using this compound as a starting material.

| Starting Material | Reagents | Product Class | Reference |

| This compound | 1. DMF-DMA 2. Methyl cyanoacetate, Piperidine | Substituted Pyridine | google.com |

| This compound | 1. Enamine formation 2. Acid chlorides 3. Cyanoacetamide | 3-Oxopyrano[3,4-c]pyridine | scispace.com |

| This compound | Arylidine malononitriles | Fused Pyrans | researchgate.net |

| This compound | Ethyl cyanoacetate | α,β-unsaturated carbonyl and nitrile | acs.orgnih.gov |

Contributions to Medicinal Chemistry and Drug Discovery Programs

The this compound scaffold is a recurring motif in the design and synthesis of novel therapeutic agents across various disease areas. Its incorporation into larger molecules can influence their pharmacological profiles.

Derivatives of this compound have shown promise in the development of new anti-inflammatory agents. A significant area of research is in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) positive allosteric modulators (N-PAMs). acs.orgnih.gov These compounds, synthesized from this compound, have been shown to attenuate neuronal oxidative stress, a key component of neuroinflammation. acs.orgnih.gov By enhancing the activity of NAMPT, these modulators support NAD+-dependent sirtuin (SIRT1) pathways, which are involved in anti-inflammatory responses. acs.orgnih.gov

In a study, select N-PAMs derived from this pyranone were assessed for their ability to mitigate reactive oxygen species (ROS) in neuronal cells under inflammatory stress. The results indicated that these compounds could effectively attenuate the inflammatory cascade. acs.org

The this compound moiety has been integrated into molecules designed for anti-cancer research. For example, fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine, synthesized from this compound, have been evaluated for their anticancer activity. researchgate.net

The table below presents findings from a study on pyrano[4,3-b]pyridine derivatives synthesized from a precursor derived from this compound.

| Compound | Target Cell Line | Activity | Reference |

| Pyrano[4,3-b]pyridine Derivative 12 | Hep-G2 (Liver Carcinoma) | More potent than reference drug | researchgate.net |

| Pyrano[4,3-b]pyridine Derivative 14 | Hep-G2 (Liver Carcinoma) | More potent than reference drug | researchgate.net |

A key application of this compound in medicinal chemistry is in the development of molecules that target specific biological pathways. A prime example is the creation of nicotinamide phosphoribosyltransferase (NAMPT) positive allosteric modulators. acs.orgnih.gov NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is crucial for cellular energy and signaling. nih.gov

The synthesis of these modulators begins with the Knoevenagel condensation of this compound. acs.orgnih.gov The resulting compounds have been shown to bind to a novel allosteric site on the NAMPT enzyme, enhancing its activity and leading to increased cellular NAD+ levels. acs.org This mechanism has therapeutic implications for a variety of diseases, including those with inflammatory components. For instance, some of these novel modulators demonstrated a significant increase in NAD+ levels in human THP-1 cells. acs.org

| Compound | Maximum NAD+ Increase (vs. control) | Cell Line | Reference |

| JGB-1-155 | 1.88-fold (88%) | THP-1 | acs.org |

| NP-A3-B2 (Parent Compound) | 1.18-fold (18%) | THP-1 | acs.org |

The tetrahydropyran (B127337) ring system is a feature in some antimicrobial agents. While direct studies on the antimicrobial properties of this compound are not extensively documented, its derivatives have been explored in this context. For instance, patents have disclosed the synthesis of oxazolidinone antibacterial agents where this compound was used in the preparation of related compounds. googleapis.comgoogleapis.com Furthermore, a patent for AHR agonists, which are synthesized from this pyranone, mentions related quinoline (B57606) carboxamide compounds possessing antibacterial properties. google.com This suggests the potential of the 2,2-dimethyltetrahydropyran scaffold as a component in the design of new antimicrobial drugs.

This compound has been explicitly used as a building block in the design of receptor agonists. A notable example is in the synthesis of Aryl Hydrocarbon Receptor (AHR) agonists. google.com The AHR is a transcription factor that plays a role in regulating immune responses. A patent details a synthetic route starting with this compound, which is first reacted with DMF-DMA and then cyclized with methyl cyanoacetate to form a core structure that is further elaborated into potent AHR agonists. google.com This demonstrates the utility of the this compound scaffold in creating molecules that can modulate the function of specific biological receptors, a key strategy in modern drug discovery.

Application in Natural Product Total Synthesis

The tetrahydropyran-4-one core structure is a key motif present in numerous biologically active natural products. Synthetic strategies often leverage derivatives of this scaffold to construct complex molecular architectures. A notable example is the application of related dihydropyran-4-ones in the total synthesis of Diospongin B, a diarylheptanoid natural product known for its potent anti-osteoporotic properties.

In a study by Clarke et al., 6-substituted-2H-dihydropyran-4-one products from the Maitland-Japp reaction were utilized as precursors to create tetrahydropyrans with uncommon substitution patterns. nih.govresearchgate.net These precursors, closely related to the title compound, undergo stereoselective transformations. For instance, treatment with L-Selectride leads to 3,6-disubstituted tetrahydropyran rings. The intermediate enolate can be trapped with carbon electrophiles to yield 3,3,6-trisubstituted tetrahydropyran rings. nih.govresearchgate.net The stereochemistry of these additions is controlled, favoring pseudo-axial attack. This methodology, which transforms a dihydropyran-4-one into a more complex, substituted tetrahydropyran, was a key aspect of the successful total synthesis of Diospongin B. nih.govresearchgate.net Another approach to synthesizing Diospongin A and B involves a Mukaiyama-type aldol (B89426) reaction, where trans-2,6-disubstituted tetrahydropyrans are prepared from cyclic hemiacetals, demonstrating the utility of the pyran scaffold in building these natural products. wikipedia.org

Table 1: Key Reactions in the Synthesis of Diospongin B Precursors

| Starting Material Class | Reagent | Product Class | Key Transformation | Reference |

|---|---|---|---|---|

| 6-substituted-2H-dihydropyran-4-ones | L-Selectride | 3,6-disubstituted tetrahydropyrans | Stereoselective reduction | nih.govresearchgate.net |

| 6-substituted-2H-dihydropyran-4-ones | L-Selectride, then Carbon Electrophile | 3,3,6-trisubstituted tetrahydropyrans | Reduction and Enolate Trapping | nih.govresearchgate.net |

| Cyclic Hemiacetals | 1-phenyl-1-trimethylsiloxyethylene, Iodine (catalyst) | trans-2,6-disubstituted tetrahydropyrans | Mukaiyama-type Aldol Reaction | wikipedia.org |

Catalytic Applications Involving this compound

Catalysis is central to the synthesis and transformation of this compound. The compound itself is often the target product of a catalytic reaction, highlighting the efficiency and selectivity that catalysts bring to its formation.

A primary route to obtaining this compound involves the catalytic hydrogenation of its unsaturated precursor, 2,3-dihydro-2,2-dimethylpyran-4-one. This transformation is typically achieved using a palladium-on-charcoal (Pd/C) catalyst. In a representative procedure, a mixture of the starting dihydropyranone, a 10% Pd/C catalyst, and a solvent such as ethanol (B145695) is stirred under a hydrogen atmosphere. britannica.com The catalyst facilitates the addition of hydrogen across the double bond of the pyran ring, converting the enone system into a saturated ketone. This reaction proceeds with high efficiency, often yielding the desired this compound in good yields (e.g., 74%). britannica.com This catalytic hydrogenation is a crucial step for producing the saturated pyranone, which can then be used in further synthetic applications. britannica.com

Table 2: Catalytic Synthesis of this compound

| Starting Material | Catalyst | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-dihydro-2,2-dimethylpyran-4-one | 10% Palladium-on-charcoal | Hydrogen, Ethanol | This compound | 74% | britannica.com |

Agrochemistry and Plant Science Research

The pyran ring is a structural motif found in various compounds with significant biological activity, making it a scaffold of interest in agrochemical research. While direct applications of this compound are not extensively documented, its role as an intermediate for agrochemicals is recognized. biorxiv.org Research into related pyran and pyrone derivatives demonstrates the potential of this chemical class in developing new insecticides and plant growth regulators.

For example, derivatives known as pyrano[2,3-c]pyrazoles have been identified as possessing insecticidal properties. researchgate.net The synthesis of these complex heterocyclic systems often involves multicomponent reactions where a pyran or pyrazole (B372694) precursor is elaborated. researchgate.net Furthermore, a natural product named Pironetin, which contains a pyrone structure, has been isolated and identified as a novel plant growth regulator. nih.gov Pironetin was found to inhibit the growth of rice plants at specific concentrations, showcasing the potential for pyrone-based compounds to influence plant development. nih.gov Plant growth regulators are a broad class of compounds, including auxins, gibberellins, and ethylene-generating agents, that can be used to manage crop development and improve quality. gpnmag.com The exploration of pyran-based scaffolds like this compound could lead to new synthetic agrochemicals with unique modes of action.

Material Science Research

In the field of material science, the structural framework of pyran is utilized in the design of advanced functional materials, particularly fluorescent dyes. The dicyanomethylene-4H-pyran scaffold is a key component in a class of activatable near-infrared (NIR) fluorescent and chemiluminescent dyes. nih.gov These dyes are of significant interest due to their high photostability, large Stokes shifts, and structural tunability. nih.gov

Derivatives based on the dicyanomethylene-4H-pyran core are designed to be "activatable," meaning their optical properties change in response to specific analytes or environmental conditions. This makes them highly useful for applications in bioimaging and as phototheranostic agents, which combine diagnosis and therapy. nih.gov For instance, a straightforward approach for constructing conjugated pyrans involves the enamination of 2-methyl-4-pyrones. The resulting 2-(2-(Dimethylamino)vinyl)-4-pyrones are highly reactive substrates that can be transformed into various conjugated structures. mdpi.com These conjugated pyrone derivatives have been shown to exhibit valuable photophysical properties, including large Stokes shifts (up to 204 nm) and good quantum yields, making them promising candidates for the development of novel merocyanine (B1260669) fluorophores. mdpi.com This research highlights how the fundamental pyran structure, related to this compound, is a critical element in creating sophisticated materials for advanced optical applications.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dihydro-2,2-dimethylpyran-4-one |

| Diospongin A |

| Diospongin B |

| Ethanol |

| Hydrogen |

| L-Selectride |

| Palladium |

| Pironetin |

| 1-phenyl-1-trimethylsiloxyethylene |

| 2-(2-(Dimethylamino)vinyl)-4-pyrones |

Future Directions and Emerging Research Avenues for 2,2 Dimethyltetrahydropyran 4 One

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of 2,2-Dimethyltetrahydropyran-4-one and its derivatives is an active area of research, with a growing emphasis on green chemistry principles. Current methods often involve multi-step processes that can be resource-intensive. Future research will likely focus on developing more efficient and environmentally benign synthetic routes.

Key areas of development include:

Catalyst-free and Solvent-free Reactions: Researchers are exploring protocols that eliminate the need for catalysts and organic solvents, reducing environmental impact and simplifying purification processes. researchgate.net One-pot, multi-component reactions are particularly promising in this regard. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. researchgate.net

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to higher reproducibility, scalability, and safety, particularly for exothermic reactions.

A notable example is the isomerization of dimethylphenylethynylcarbinol in an acidic medium, which provides a route to the this compound core. amazonaws.com Further research into solid acid catalysts could enhance the sustainability of this transformation. researchgate.net

Advanced Stereochemical Control in Derivatization

The biological activity of chiral molecules is often dependent on their stereochemistry. As such, the development of methods for the stereoselective derivatization of this compound is a critical area of future research. This will enable the synthesis of specific stereoisomers, which is crucial for optimizing interactions with biological targets.

Future research will likely focus on:

Chiral Catalysts and Auxiliaries: The use of chiral catalysts or auxiliaries can guide the formation of a desired stereoisomer during a chemical reaction. chemblink.com

Enzymatic Resolutions: Biocatalysis, using enzymes like lipases, can offer high stereoselectivity under mild reaction conditions.

Asymmetric Synthesis: The development of synthetic routes that create chiral centers with a high degree of stereocontrol is a key objective.

These advanced methods will be instrumental in creating libraries of stereochemically pure compounds for biological screening.

Integration into Fragment-Based Drug Discovery and Lead Optimization

The this compound scaffold is an attractive starting point for fragment-based drug discovery (FBDD). In FBDD, small molecular fragments are screened for weak binding to a biological target. Promising fragments are then elaborated or combined to generate more potent lead compounds.

The tetrahydropyran (B127337) ring of this compound can act as a key anchoring group, stabilizing the molecule within the binding site of a target protein. acs.orgnih.gov For instance, in the development of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) positive allosteric modulators, the bulky tetrahydropyran group was hypothesized to act as an anchor in the binding channel. acs.orgnih.gov

Future research will involve:

Fragment Library Design: Creating diverse libraries of fragments based on the this compound scaffold.

Hit-to-Lead Optimization: Utilizing synthetic methodologies to grow promising fragments into more potent and selective lead compounds. acs.orgnih.gov This involves systematic modifications to explore the structure-activity relationship (SAR). acs.orgnih.gov For example, derivatization at different positions of the tetrahydropyran ring can be explored to enhance ligand-protein interactions. acs.orgnih.gov

Exploration of New Biological Targets and Therapeutic Areas

Derivatives of this compound have already shown promise in a variety of therapeutic areas. However, the full biological potential of this scaffold remains largely untapped.

Current and potential therapeutic applications include:

Neurodegenerative Diseases: As a key component of NAMPT positive allosteric modulators, this scaffold has been implicated in strategies to counteract oxidative stress, a factor in aging and neurodegenerative diseases. acs.orgnih.govresearchgate.net

Immune-Mediated Diseases: Substituted aryl hydrocarbon receptor (AHR) agonists derived from this compound are being investigated for the treatment of conditions like psoriasis. google.com

Cancer: The indole (B1671886) scaffold, often combined with the tetrahydropyran moiety, is a well-established framework in the design of anti-cancer agents due to its ability to interact with various enzymes and receptors involved in cancer pathways. chemblink.com

Infectious Diseases: Novel pyranopyridine inhibitors derived from this compound have been identified as inhibitors of the AcrAB efflux pump in Escherichia coli, suggesting a potential role in combating multidrug resistance. mit.edu

Cardiovascular and Metabolic Diseases: Research into NAMPT modulators also points to potential applications in diabetes and cardiovascular disease. researchgate.net

Neuropathic Pain: The scaffold is a component of T-type calcium channel antagonists, which have potential as CNS agents. datapdf.com

Future research will focus on screening libraries of this compound derivatives against a wider range of biological targets to identify new therapeutic opportunities.

Computational Design of Functional Materials Utilizing the this compound Scaffold

Beyond its applications in medicine, the this compound scaffold holds potential for the development of novel functional materials. Computational modeling and design will play a crucial role in predicting the properties of materials incorporating this structural motif.

Potential areas of exploration include:

Organic Electronics: The electronic properties of derivatives can be tuned through chemical modification, making them candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Sensors: The scaffold could be incorporated into molecules designed to selectively bind to and detect specific analytes.

Polymers: The tetrahydropyran ring can impart specific physical and chemical properties to polymers, such as thermal stability or solubility.

Q & A

Q. What are the optimal synthetic routes for 2,2-Dimethyltetrahydropyran-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization or functionalization of pre-existing pyran derivatives. Key methods include:

- One-step synthesis using AI-powered retrosynthetic tools (e.g., Template_relevance models) that leverage databases like PISTACHIO and REAXYS to predict feasible routes .

- Oxidation of tetrahydropyran precursors with oxidizing agents like potassium permanganate under acidic conditions, yielding ketones .

- Catalytic ring expansion of cyclic ethers with dimethyl groups introduced via alkylation.

Critical Parameters:

- Solvent choice : Anhydrous solvents (e.g., THF) improve reduction efficiency.

- Temperature : Controlled heating (~80°C) minimizes side reactions during cyclization.

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.